

Spectroscopic Data of 2,2-Dimethyl-4-pentenoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-4-pentenoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-4-pentenoic acid**, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,2-Dimethyl-4-pentenoic acid**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 300 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.5 - 12.0	broad singlet	1H	-	COOH
5.75 - 5.95	ddt	1H	17.1, 10.2, 6.6	H-4
5.05 - 5.15	m	2H	-	H-5
2.25	d	2H	6.6	H-3
1.20	s	6H	-	2 x CH ₃

Note: The chemical shift of the carboxylic acid proton is often broad and can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

Chemical Shift (δ) ppm	Assignment
184.5	C-1 (COOH)
133.8	C-4
118.2	C-5
47.5	C-3
41.8	C-2
24.6	2 x CH ₃

Table 3: FT-IR Spectroscopic Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
3080	Medium	=C-H stretch
2970, 2935, 2875	Medium-Strong	C-H stretch (Aliphatic)
1705	Strong	C=O stretch (Carboxylic Acid)
1640	Medium	C=C stretch
1470, 1380	Medium	C-H bend
1290	Medium	C-O stretch
915	Strong	=C-H bend (out-of-plane)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
128	5	[M] ⁺ (Molecular Ion)
113	20	[M - CH ₃] ⁺
87	100	[M - C ₃ H ₅] ⁺ (Loss of allyl group)
71	15	[M - COOH - H ₂] ⁺
57	30	[C ₄ H ₉] ⁺
45	40	[COOH] ⁺
41	80	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 300 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **2,2-Dimethyl-4-pentenoic acid** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The spectrum was obtained using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were averaged.
- **Data Processing:** The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet in the ^{13}C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small drop of neat **2,2-Dimethyl-4-pentenoic acid** was placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum was collected over a range of $4000\text{--}650\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance versus wavenumber.

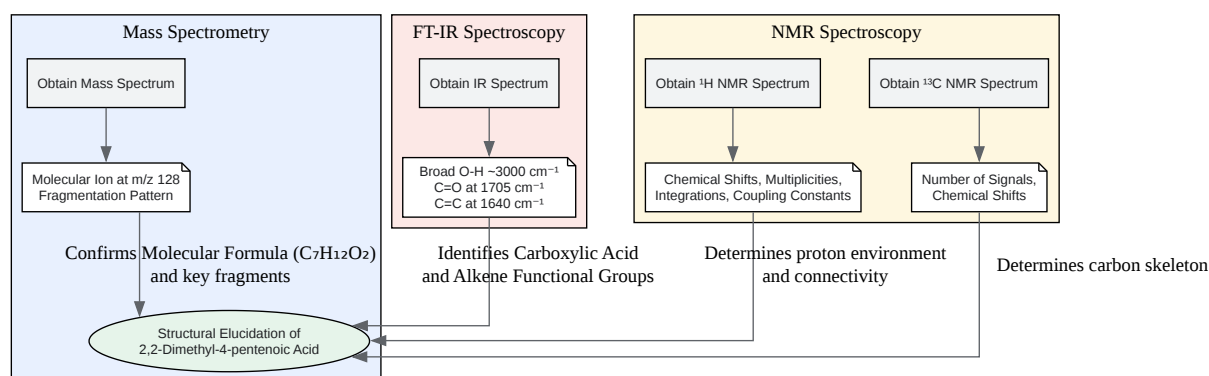
Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

- **Sample Introduction:** A dilute solution of **2,2-Dimethyl-4-pentenoic acid** in methanol was introduced into the ion source via a direct insertion probe or a gas chromatograph.
- **Ionization:** The sample was ionized using a standard electron energy of 70 eV.
- **Mass Analysis:** The resulting ions were separated by a quadrupole mass analyzer and detected. The spectrum was scanned over a mass-to-charge (m/z) range of 40-200.
- **Data Processing:** The acquired data was processed to generate a mass spectrum, with the relative abundance of each ion plotted against its m/z value. The most intense peak (base peak) was normalized to 100%.

Data Interpretation and Structural Elucidation

The spectroscopic data presented in this guide are consistent with the structure of **2,2-Dimethyl-4-pentenoic acid**. The workflow for interpreting this data to confirm the molecular structure is outlined below.



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Spectroscopic Data Analysis Workflow

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